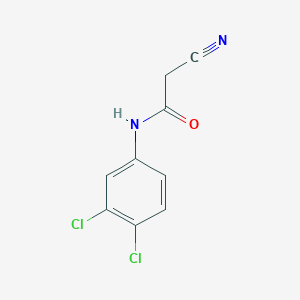

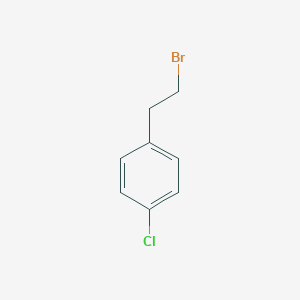

![molecular formula (NH4)2[PtCl6]<br>(NH4)2(PtCl6)<br>Cl6H8N2Pt B105527 氯铂酸铵 CAS No. 16919-58-7](/img/structure/B105527.png)

氯铂酸铵

描述

Ammonium chloroplatinate (NH4)2PtCl6 is a coordination compound of platinum, consisting of two ammonium ions and one chloroplatinate anion. It is a white, crystalline solid with a melting point of 320 °C. The compound has been used in various applications in chemistry, such as catalysis, electroplating, and in the synthesis of organometallic compounds. Ammonium chloroplatinate is also used in the medical industry for its anti-inflammatory and anti-cancer properties. In

科学研究应用

1. 准备和催化应用

氯铂酸铵在催化领域中起着至关重要的作用。通过从Pt载体Alamine 336或TBP中沉淀剥离氯铂酸铵粉末的制备已经得到研究,突出了它在催化过程中的重要性。这种方法被证明对于分离和制备高纯度氯铂酸铵是有效的,这对于各种工业应用至关重要(Sanuki, Matsumoto, & Majima, 1999)。

2. 纳米颗粒合成

氯铂酸铵被用于纳米颗粒的合成,特别是在Pt/C催化剂的生产中。这种应用对于质子交换膜燃料电池(PEMFC)的发展至关重要。该过程涉及氯铂酸铵的分解以及其在室温下的高水溶性,有利于合成高度分散的Pt纳米颗粒(Verde et al., 2005)。

3. 铁弹性研究

研究还探讨了异丙基氯铂酸铵等化合物的铁弹性性质。这些研究在材料科学领域中具有重要意义,有助于理解晶体中受应力诱导的剪切畴壁运动及其在各种条件下的转变温度(Cross & Bhalla, 1973)。

作用机制

. The primary targets of this compound are not well-defined due to its inorganic nature and the complexity of its interactions with biological systems.

Mode of Action

The mode of action of ammonium chloroplatinate is primarily through its interaction with other compounds in a chemical reaction. For instance, in a precipitation reaction, it can react with chloroplatinic acid while maintaining the pH in the range of 7-8 at 60 °C . .

Biochemical Pathways

Ammonium chloroplatinate does not directly participate in any known biochemical pathways. Its role is more prominent in chemical reactions, particularly in the field of inorganic chemistry. It’s worth noting that the compound can form intensely yellow solutions in water .

Pharmacokinetics

It’s important to note that ammonium chloroplatinate is weakly soluble in hot water .

Result of Action

The result of ammonium chloroplatinate’s action is largely dependent on the specific reaction it is involved in. For example, in a precipitation reaction with chloroplatinic acid, the expected result is the formation of ammonium chloroplatinate . .

Action Environment

The action of ammonium chloroplatinate can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the presence of 1M NH4Cl, reducing its solubility to only 0.0028 g/100 mL . Additionally, the temperature and pH of the environment can significantly impact the compound’s reactivity .

安全和危害

Ammonium Chloroplatinate can affect you when breathed in. Contact can irritate the skin and eyes. Breathing Ammonium Chloroplatinate can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . This material is unstable and potentially explosive. Incompatible with strong oxidizers (chlorates, nitrates, peroxides, permanganates, perchlorates, chlorine, bromine, fluorine, etc.); contact may cause fires or explosions .

未来方向

The recovery process of platinum from spent automobile catalyst mainly consists of pretreatment followed by enrichment and refining, involving pyro- and hydrometallurgical techniques . Future directions of research and development of platinum recovery from spent automobile catalyst are also proposed .

生化分析

Cellular Effects

These compounds can interact with DNA in cancer cells, inhibiting cell division and leading to cell death .

Molecular Mechanism

Other platinum compounds are known to form covalent bonds with DNA, causing DNA damage and triggering apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

It is known that the compound decomposes when heated to high temperatures .

Transport and Distribution

It is known that the compound is soluble in water, which could potentially facilitate its distribution in aqueous biological environments .

Subcellular Localization

Given its solubility in water, it is likely to be found in the cytoplasm or within organelles that have aqueous environments .

属性

IUPAC Name |

diazanium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGQTHFYHJATL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2[PtCl6], Cl6H8N2Pt | |

| Record name | ammonium hexachloroplatinate(IV) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893445 | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Orange-red or yellow solid; [Hawley] Slightly water soluble; [MSDSonline] | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.7 G/100 CC OF WATER @ 15 °C; 1.25 G/100 CC OF WATER @ & 100 °C; 0.005 G/100 CC OF ALCOHOL; INSOL IN ETHER & CONCN HYDROCHLORIC ACID, Practically insoluble in alcohol | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.06 | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-orange cubic crystals, Orange-red crystals or yellow powder | |

CAS RN |

16919-58-7 | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes @ 380 °C | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

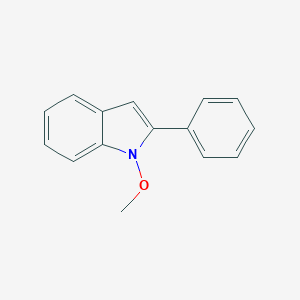

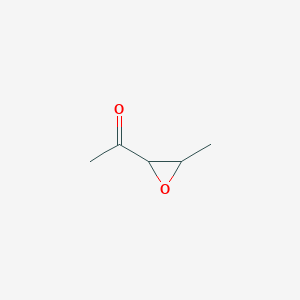

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

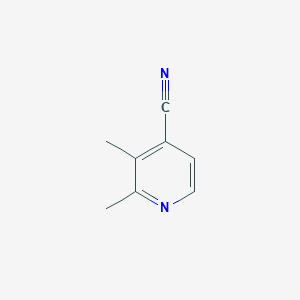

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)